Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone
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Overview
Description
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is a complex organic compound that features a piperidine ring, a piperazine ring, and a sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the substituents, but typical reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the ketone group would produce the corresponding alcohol.
Scientific Research Applications
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound’s piperidine and piperazine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Piperazine: A six-membered heterocycle with two nitrogen atoms, known for its use in anti-parasitic drugs.
Sulfonyl Piperazines: Compounds containing both piperazine and sulfonyl groups, often explored for their biological activities.
Uniqueness
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is unique due to its combination of piperidine, piperazine, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler piperidine or piperazine derivatives.
Properties
IUPAC Name |
piperidin-1-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O3S/c20-15(16-7-3-1-4-8-16)17-11-13-19(14-12-17)23(21,22)18-9-5-2-6-10-18/h1-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFWRYVXHJMKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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